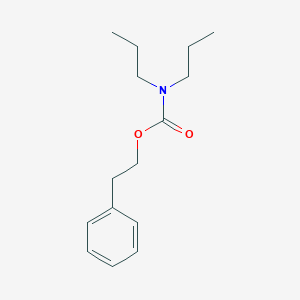
Carbamic acid, dipropyl-, 2-phenylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dipropyl-, 2-phenylethyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dipropyl-, 2-phenylethyl ester typically involves the reaction of dipropylamine with 2-phenylethyl chloroformate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired ester.
Industrial Production Methods
Industrial production of carbamic acid esters often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dipropyl-, 2-phenylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water and a catalytic amount of strong acid or base.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carbamic acid and the corresponding alcohol.
Reduction: The corresponding alcohol.
Substitution: Substituted carbamates or other derivatives, depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, dipropyl-, 2-phenylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, dipropyl-, 2-phenylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester can undergo hydrolysis to release the active carbamic acid, which then interacts with the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester
- Carbamic acid, phenyl ester
- Carbamic acid, methyl ester
Uniqueness
Carbamic acid, dipropyl-, 2-phenylethyl ester is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its dipropyl and 2-phenylethyl groups provide unique steric and electronic effects, making it suitable for specific applications in research and industry.
Properties
CAS No. |
497152-04-2 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-phenylethyl N,N-dipropylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-3-11-16(12-4-2)15(17)18-13-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 |
InChI Key |
DVUBRCTUVDJOOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















